molecular formula C16H14N2 B8486602 N-Methyl-4-(quinolin-3-yl)aniline

N-Methyl-4-(quinolin-3-yl)aniline

Cat. No.: B8486602
M. Wt: 234.29 g/mol
InChI Key: QVSOSBLXZONUMM-UHFFFAOYSA-N
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Description

N-Methyl-4-(quinolin-3-yl)aniline is a heteroaromatic compound featuring a quinoline moiety substituted at the 3-position of the aniline ring. The quinoline scaffold is known for its pharmacological relevance, particularly in anticancer and antimicrobial applications.

Properties

Molecular Formula

C16H14N2

Molecular Weight

234.29 g/mol

IUPAC Name

N-methyl-4-quinolin-3-ylaniline

InChI

InChI=1S/C16H14N2/c1-17-15-8-6-12(7-9-15)14-10-13-4-2-3-5-16(13)18-11-14/h2-11,17H,1H3

InChI Key

QVSOSBLXZONUMM-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substitution Patterns

Compound Name Key Substituents/Modifications Structural Impact Reference
N-Methyl-4-(quinolin-3-yl)aniline Quinolin-3-yl, N-methyl Enhanced rigidity and π-stacking potential
N-Methyl-4-(quinolin-2-yl)aniline Quinolin-2-yl Altered electronic distribution due to positional isomerism
N-Methyl-4-(trifluoromethyl)aniline Trifluoromethyl (-CF₃) Electron-withdrawing, increased metabolic stability
N-Methyl-4-(trifluoromethoxy)aniline Trifluoromethoxy (-OCF₃) Enhanced lipophilicity and oxidative stability
N,N-Dimethyl-4-(4-phenoxyquinazolin-2-yl)aniline Quinazoline core, phenoxy group Expanded aromatic system, potential for kinase inhibition

Key Observations :

  • Positional isomerism: Quinolin-3-yl vs. quinolin-2-yl substitution (e.g., ) alters electronic properties and binding interactions.
  • Electron-withdrawing groups (e.g., -CF₃, -OCF₃) improve metabolic stability and modulate solubility .
  • Quinazoline derivatives (e.g., ) introduce additional nitrogen atoms, enhancing hydrogen-bonding capabilities.

Key Observations :

  • Multicomponent reactions (e.g., ) enable rapid diversification but often result in lower yields (e.g., 20% for indole derivatives).
  • Palladium-catalyzed coupling () is versatile for introducing olefinic side chains but requires protective groups.
  • High-yield routes (e.g., 86% for trifluoromethyl derivatives in ) highlight the efficiency of coupling with benzoyl isothiocyanate.

Physicochemical Properties

Compound Name LogP Polar Surface Area (Ų) Rotatable Bonds Key Data Source
N-Methyl-4-(pyridin-2-yloxy)aniline 2.32 34.15 3 Calculated
N-Methyl-4-(trifluoromethoxy)aniline ~2.75* ~30† 2 NMR/MS
4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline Not specified High (due to methoxy groups) 4 Similarity analysis

*Estimated from analogs; †Assumed based on structure.

Key Observations :

  • LogP values (2.32–2.75) suggest moderate lipophilicity, suitable for blood-brain barrier penetration .
  • Polar surface area correlates with solubility and bioavailability; methoxy groups () increase polarity.

Key Observations :

  • Indole derivatives () show potent cytotoxicity (IC50 = 1.2–4.8 μM) and high selectivity (SI > 3), making them promising anticancer candidates.
  • Quinoline/quinazoline cores are associated with kinase inhibition but require further validation .

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